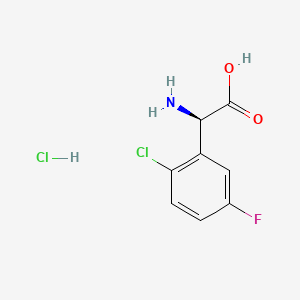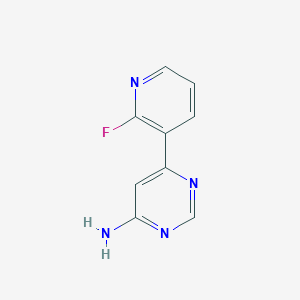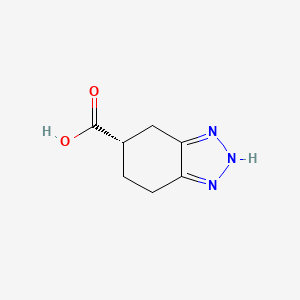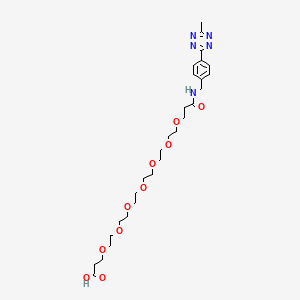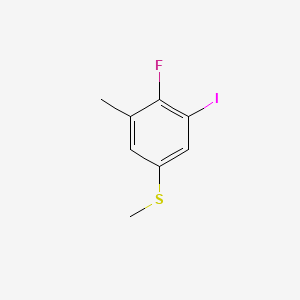
(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C8H8FIS and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of fluorine, iodine, and a methylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions can vary, but common methods include halogenation and thiolation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and thiolation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries .
Biology: The compound can be used in biological studies to investigate the effects of fluorine and iodine substitution on biological activity. It may also serve as a precursor for radiolabeled compounds used in imaging studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methylthio group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
- (4-Fluoro-3-iodophenyl)(methyl)sulfane
- (4-Fluoro-3-iodo-5-methoxyphenyl)(methyl)sulfane
- (4-Fluoro-3-iodo-5-methylphenyl)(ethyl)sulfane
Comparison: Compared to similar compounds, (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups. The presence of both fluorine and iodine atoms, along with the methylthio group, imparts distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H8FIS |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8FIS/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3 |
InChI Key |
JQKPETOEKDEFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


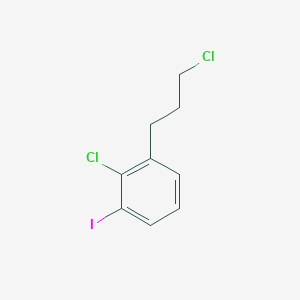
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)
![Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
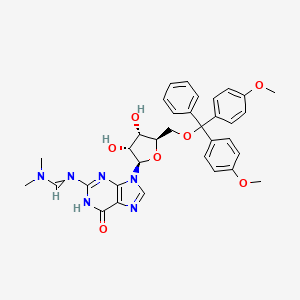
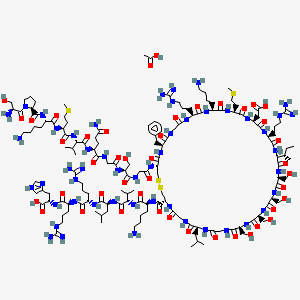
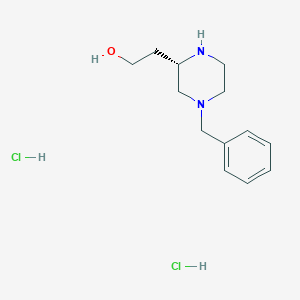
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
